molecular formula C18H20N2O2S B2556349 2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893101-75-2

2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2556349
CAS No.: 893101-75-2
M. Wt: 328.43
InChI Key: WGEOZJQIGXFERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 2-aminothiophene-3-carboxamide class, characterized by a cyclopenta[b]thiophene core substituted with a 2,4-dimethylbenzoyl group at the 2-amino position and an N-methyl carboxamide moiety at position 2. Its structure combines a bicyclic thiophene system with aromatic and carboxamide functionalities, which are critical for modulating pharmacological activity, particularly in targeting enzymes or receptors involved in neurological and inflammatory pathways.

Properties

IUPAC Name

2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-10-7-8-12(11(2)9-10)16(21)20-18-15(17(22)19-3)13-5-4-6-14(13)23-18/h7-9H,4-6H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEOZJQIGXFERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with notable biological activities. This article reviews its molecular structure, synthesis, and biological properties, focusing on antibacterial, antioxidant, and potential therapeutic applications.

Molecular Structure

The molecular formula of the compound is C18H20N2O2S, with a molecular weight of 328.43 g/mol. The structure features a thiophene ring and an amide functional group, which are essential for its biological activity.

Property Value
Molecular FormulaC18H20N2O2S
Molecular Weight328.43 g/mol
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization to introduce the amide group. Such synthetic strategies often utilize precursors like 2,4-dimethylbenzoyl chloride and N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid derivatives.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, related thiazolidinone derivatives have shown potent antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

The antioxidant activity of this compound has been explored through various assays measuring its ability to scavenge free radicals. For example, DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays demonstrate that the compound can effectively reduce oxidative stress markers in vitro.

Case Studies

  • Antibacterial Efficacy : In a comparative study involving several synthesized compounds from the same chemical family, it was found that this compound displayed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Antioxidant Activity : In cellular models exposed to oxidative stress, treatment with the compound resulted in a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels compared to control groups.

Research Findings

Research has shown that derivatives of this compound can modulate various biological pathways:

  • Cell Signaling : It may influence G protein-coupled receptor (GPCR) pathways which are crucial for many physiological processes.
  • Therapeutic Potential : Due to its dual action as an antibacterial and antioxidant agent, there is potential for development into therapeutic agents for treating infections and conditions associated with oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent effects, pharmacological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Cyclopenta[b]Thiophene Derivatives

Compound Name / ID Substituents at Position 2 (R1) Substituents at Position 3 (R2) Key Pharmacological Activities Melting Point (°C) Key References
Target Compound 2,4-Dimethylbenzoyl N-Methyl carboxamide Not explicitly reported Not reported -
5TIO1 (2-[(2,6-Dichlorobenzylidene)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carbonitrile) 2,6-Dichlorobenzylidene Carbonitrile Anxiolytic, antioxidant Not reported
2-[(2-Hydroxy-Benzylidene)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylic Acid Methyl Ester 2-Hydroxybenzylidene Methyl ester Not explicitly reported 135–137
2-[(2-Fluorobenzoyl)Amino]-N-(2-Pyridinyl)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxamide (32) 2-Fluorobenzoyl N-(2-Pyridinyl) carboxamide Antiviral (influenza) 184–185
N-Phenyl-2-[(2-Thienylcarbonyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxamide 2-Thienylcarbonyl N-Phenyl carboxamide Not explicitly reported Not reported
2-(4-Methoxybenzamido)-N-Methyl-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxamide 4-Methoxybenzamido N-Methyl carboxamide Not explicitly reported Not reported

Key Observations

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): The dichlorobenzylidene substituent in 5TIO1 enhances antioxidant and anxiolytic activities, likely due to increased electrophilicity and interaction with redox-sensitive targets .
  • Electron-Donating Groups (EDGs): The 4-methoxybenzamido analog () may exhibit improved metabolic stability compared to the target compound’s 2,4-dimethylbenzoyl group, as methoxy groups often reduce oxidative metabolism .

Carboxamide Modifications

  • The N-methyl carboxamide in the target compound and derivatives likely enhances solubility and bioavailability compared to bulkier substituents like N-phenyl () or N-pyridinyl () .

Synthetic Pathways

  • Most analogs are synthesized via Gewald or condensation reactions. For example, 5TIO1 is derived from a Gewald reaction followed by benzaldehyde condensation , while fluorobenzoyl derivatives () use acyl chloride coupling . The target compound likely follows similar protocols.

Pharmacokinetic Predictions

  • ADME studies on analogs () suggest that cyclopenta[b]thiophene derivatives with smaller substituents (e.g., methyl or methoxy) exhibit favorable absorption and blood-brain barrier penetration, critical for CNS-targeted therapies .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide?

Methodological Answer: The synthesis typically involves:

  • Step 1: Condensation of 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with 2,4-dimethylbenzoyl chloride under reflux in ethanol or dichloromethane (DCM) using glacial acetic acid as a catalyst .
  • Step 2: Purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the product. Yields range from 37–67%, depending on reaction optimization .
  • Key Parameters: Temperature control (reflux at 80–100°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere (N₂) to prevent side reactions .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization involves:

  • 1H/13C-NMR: Assign peaks for the methyl groups (δ 2.2–2.5 ppm for 2,4-dimethylbenzoyl), cyclopentane ring protons (δ 1.8–2.6 ppm), and thiophene backbone (δ 6.8–7.2 ppm) .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N–H bending (amide I/II bands at ~1550 cm⁻¹) .
  • LC-MS/HRMS: Confirm molecular weight (C₂₀H₂₃N₂O₂S: calculated 371.14 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How does substitution at the benzoyl or carboxamide position influence bioactivity in cyclopenta[b]thiophene derivatives?

Methodological Answer: Structure-activity relationships (SAR) can be explored via:

  • Functional Group Variation: Replace 2,4-dimethylbenzoyl with fluorobenzoyl (e.g., compound 32 in ) to assess antiviral activity against influenza polymerase. Fluorinated analogs show enhanced binding to viral PB2 domains .
  • N-Methyl vs. N-Pyridinyl: Substituting N-methyl with N-(2-pyridinyl) (e.g., compound 32 in ) increases solubility but may reduce membrane permeability .
  • Biological Assays: Test derivatives against target enzymes (e.g., neuraminidase for influenza) using fluorescence polarization or SPR to quantify binding affinities .

Q. Q4. How should researchers resolve contradictions in yield or activity data across studies?

Methodological Answer: Address discrepancies via:

  • Reaction Optimization: Compare catalysts (e.g., acetic acid vs. pyridine) and solvents (ethanol vs. DMF) to identify yield-limiting factors. For example, DMF may improve acylation efficiency but complicate purification .
  • Biological Replicates: Repeat antibacterial assays (e.g., MIC testing) under standardized conditions (pH 7.4, 37°C) to account for variability in compound stability or microbial strains .
  • Computational Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize activity differences between analogs .

Q. Q5. What environmental fate studies are applicable to this compound?

Methodological Answer: Assess environmental impact via:

  • Degradation Kinetics: Perform hydrolysis/photolysis experiments (pH 4–9, UV light) to measure half-life (t₁/₂) in water or soil. Cyclopenta[b]thiophene derivatives typically degrade via ring-opening under alkaline conditions .
  • Ecotoxicology: Use Daphnia magna or Aliivibrio fischeri bioassays to determine EC₅₀ values. Structural analogs show moderate toxicity (EC₅₀ ~10–50 mg/L) due to hydrophobic interactions with cellular membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.